
3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C17H13ClN2O3 and its molecular weight is 328.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Isoxazole derivatives, including compounds structurally related to 3-(benzyloxy)-N-(2-chlorophenyl)isoxazole-5-carboxamide, have been extensively studied for their interesting chemical properties and synthetic applications. For instance, the synthesis and biological evaluation of N-phenyl-5-carboxamidyl isoxazoles have demonstrated potential chemotherapeutic activity against colon cancer, showing how modifications of the isoxazole core can impact biological activity. Such compounds inhibit key signaling pathways, suggesting a mechanism of action involving the inhibition of the JAK3/STAT3 signaling pathways (Shaw et al., 2012)[https://consensus.app/papers/synthesis-biological-evaluation-novel-shaw/e5c3c263cc725a54a6d7fe734ed16d1c/?utm_source=chatgpt]. Similarly, the synthesis of 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide via a three-component reaction highlights the versatility of isoxazole derivatives in synthetic chemistry (Shajari et al., 2015)[https://consensus.app/papers/synthesis-shajari/b1bbec0d46e45ac28441e2eb45883093/?utm_source=chatgpt].
Antimicrobial and Antitubercular Activities
Research into the antimicrobial and antitubercular activities of isoxazole derivatives has identified several compounds with significant potential. The synthesis, antimicrobial, and antitubercular activities of novel trihydroxy benzamido azetidin-2-one derivatives, which are structurally related to isoxazole compounds, have shown promise in combating microbial and tubercular infections (Ilango & Arunkumar, 2011)[https://consensus.app/papers/synthesis-antimicrobial-antitubercular-activities-some-ilango/5598fa1286a25ebea702b6412ae84951/?utm_source=chatgpt]. This highlights the broader applicability of isoxazole frameworks in developing new antimicrobial agents.
Insecticidal Activity
The chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their insecticidal activity demonstrate another dimension of research on isoxazole derivatives. A study by Yu et al. (2009)[https://consensus.app/papers/3arylthiomethylisoxazole45dicarboxamides-chemistry-yu/d087f88654355e1ebb52cb54d2b20572/?utm_source=chatgpt] synthesized a collection of isoxazole-4,5-dicarboxamides and explored their potential as insecticides, further illustrating the versatility of isoxazole compounds in various applications beyond medicinal chemistry.
Spectroscopic Studies and Material Science
Spectroscopic studies of biologically active carboxamides related to isoxazole compounds provide insight into their electronic properties and interactions with solvents. Patil et al. (2011)[https://consensus.app/papers/effect-absorption-fluorescence-spectra-three-patil/b12465cd8c475ebf95a80521f94b2b0c/?utm_source=chatgpt] investigated the solvent effect on the absorption and fluorescence spectra of carboxamides, estimating ground and excited state dipole moments. These studies are crucial for understanding the physical chemistry of isoxazole derivatives and their potential applications in material science, such as in the development of fluorescent probes or materials with specific optical properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-8-4-5-9-14(13)19-17(21)15-10-16(20-23-15)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQVXGBDXRXZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)
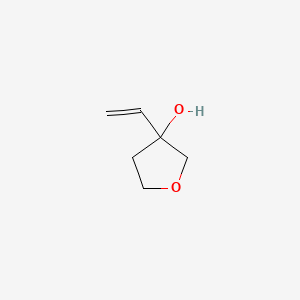
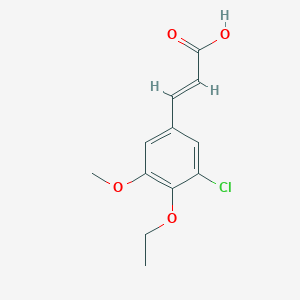
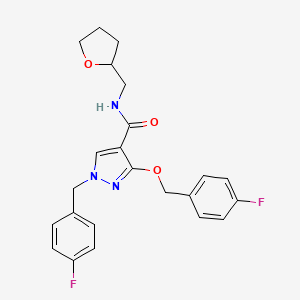


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2649863.png)
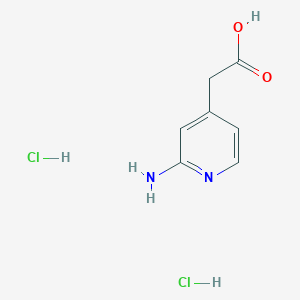
![1-Naphthalenesulfonicacid,4-hydroxy-3-[2-[4-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]-](/img/no-structure.png)

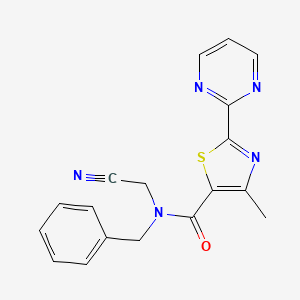
![N~4~-(3-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2649872.png)
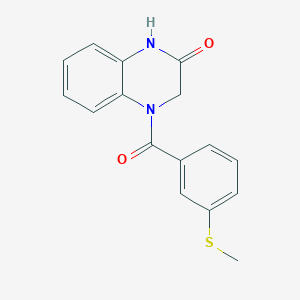
![6-(3-methoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649875.png)
